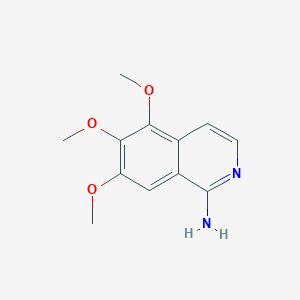
S-Ethyl (S)-2-aminopropanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl (S)-2-aminopropanethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further connected to a 2-aminopropane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (S)-2-aminopropanethioate can be achieved through several methods. One common approach involves the reaction of ethyl thiolacetate with 2-aminopropanol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminopropanol attacks the carbonyl carbon of ethyl thiolacetate, leading to the formation of the thioester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl (S)-2-aminopropanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters.
Applications De Recherche Scientifique
S-Ethyl (S)-2-aminopropanethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Ethyl (S)-2-aminopropanethioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze thioester bond formation or cleavage. It may also interact with proteins and other biomolecules, leading to modifications that affect their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Phenyl (S)-2-aminopropanethioate
- S-Benzyl (S)-2-aminopropanethioate
- S-Methyl (S)-2-aminopropanethioate
Uniqueness
S-Ethyl (S)-2-aminopropanethioate is unique due to its specific ethyl group attached to the sulfur atom, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C5H11NOS |
|---|---|
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
S-ethyl (2S)-2-aminopropanethioate |
InChI |
InChI=1S/C5H11NOS/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1 |
Clé InChI |
FICQFYOAPJOCPK-BYPYZUCNSA-N |
SMILES isomérique |
CCSC(=O)[C@H](C)N |
SMILES canonique |
CCSC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


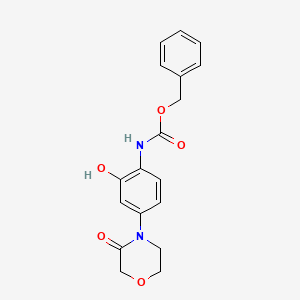
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
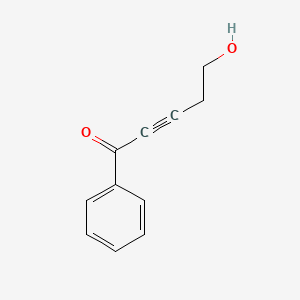

![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
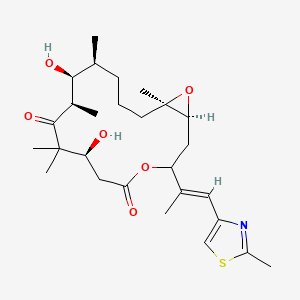
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)
![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
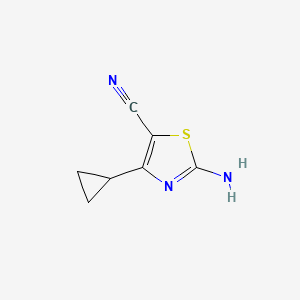
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
